Trioxidane

Description

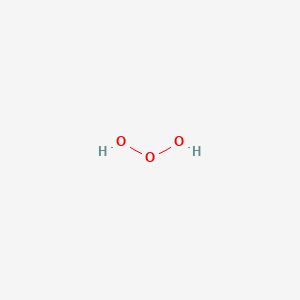

Structure

2D Structure

3D Structure

Properties

CAS No. |

12596-80-4 |

|---|---|

Molecular Formula |

H2O3 |

Molecular Weight |

50.014 g/mol |

InChI |

InChI=1S/H2O3/c1-3-2/h1-2H |

InChI Key |

JSPLKZUTYZBBKA-UHFFFAOYSA-N |

SMILES |

OOO |

Canonical SMILES |

OOO |

Origin of Product |

United States |

Foundational & Exploratory

The Ephemeral Oxidant: A Technical Guide to Trioxidane (H2O3)

For Researchers, Scientists, and Drug Development Professionals

Trioxidane (H2O3), also known as dihydrogen trioxide, is a highly reactive and unstable hydrogen polyoxide. Despite its transient nature, H2O3 is of significant interest in various scientific fields, including atmospheric chemistry, materials science, and particularly in immunology, where it is implicated as a key intermediate in biological processes. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, structure, reactivity, and role in biological systems, with a focus on quantitative data and experimental methodologies.

Core Properties of this compound

This compound is structurally a chain of three oxygen atoms capped by two hydrogen atoms (H-O-O-O-H). Its inherent instability makes it challenging to study, with its properties often determined through a combination of low-temperature experimental techniques and computational chemistry.

Molecular Structure and Spectroscopic Data

This compound possesses a skewed, non-planar structure.[1] Microwave spectroscopy has been instrumental in determining its precise geometry.[1] The molecule exists in a skewed conformation with an O-O-O-H dihedral angle of 81.8°.[1] The oxygen-oxygen bond lengths are approximately 142.8 picometers, which is slightly shorter than the 146.4 pm O-O bonds in hydrogen peroxide.[1]

Spectroscopic techniques are crucial for the identification and characterization of this labile molecule. The characteristic proton (¹H NMR) signal for this compound in acetone-d6 (B32918) at -20 °C is observed at a chemical shift of 13.1 ppm.[2] Infrared (IR) and Raman spectroscopy have been used to identify its fundamental vibrational modes.[1]

| Property | Value |

| Molecular Formula | H₂O₃ |

| Molar Mass | 50.013 g/mol |

| O-O Bond Length | 142.8 pm[1] |

| O-O-O-H Dihedral Angle | 81.8°[1] |

| ¹H NMR Chemical Shift | 13.1 ppm (in acetone-d6 at -20 °C)[2] |

Stability and Decomposition

This compound is notoriously unstable, readily decomposing into water and singlet oxygen.[2] Its stability is highly dependent on the solvent and temperature. In organic solvents at room temperature, it has a half-life of about 16 minutes.[2] However, in aqueous solutions, its decomposition is almost instantaneous, with a half-life of only milliseconds.[2] It can be stored for up to a week in diethyl ether at -20°C.[2]

The decomposition reaction is as follows:

H₂O₃ → H₂O + ¹O₂

| Condition | Half-life |

| Organic Solvents (Room Temperature) | ~16 minutes[2] |

| Aqueous Solutions | Milliseconds[2] |

| Diethyl Ether (-20°C) | Up to a week[2] |

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by its powerful oxidizing nature. It is known to react with organic sulfides to produce sulfoxides.[2] Beyond this, detailed studies of its reactivity are limited due to its instability.

Role in Biological Systems

A significant area of interest for this compound is its role in biological systems, particularly in the immune response. It is a proposed intermediate in the antibody-catalyzed oxidation of water by singlet oxygen to produce hydrogen peroxide.[3][4] This suggests that antibodies can generate this potent oxidant as a defense mechanism against invading pathogens.[5] The antimicrobial properties of the ozone/hydrogen peroxide mixture are attributed to the in-situ generation of this compound.[6]

Experimental Protocols

Due to the unstable nature of this compound, its synthesis and characterization require specialized low-temperature techniques.

Synthesis of this compound

Several methods have been developed for the laboratory synthesis of this compound, typically in small, detectable amounts.

1. Reaction of Ozone with Hydrogen Peroxide (Peroxone Process): This is a common method for generating this compound in solution.[2]

-

General Procedure: A stream of ozone is bubbled through a solution of hydrogen peroxide in an organic solvent (e.g., diethyl ether) at low temperatures (typically -78 °C to -20 °C).

-

Key Considerations: The reaction produces a mixture of hydrogen polyoxides, including H₂O₃ and H₂O₅.[2] The concentration of H₂O₃ is generally low.

2. Reaction of Ozone with Organic Reducing Agents: This method can produce higher concentrations of this compound.[2]

-

General Procedure: Ozone is reacted with an organic reducing agent, such as 1,2-diphenylhydrazine, in an organic solvent at low temperatures.[2] Using a resin-bound version of the reducing agent allows for the isolation of a relatively pure solution of this compound after filtration.[2]

3. Catalytic Synthesis: High-purity solutions of this compound can be prepared using a methyltrioxorhenium(VII) catalyst.[2]

Characterization Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Due to its instability, samples must be prepared and analyzed at low temperatures. A common solvent is deuterated acetone (B3395972) (acetone-d6).[2]

-

Instrumentation: A standard NMR spectrometer can be used, but it must be equipped with a variable temperature probe capable of maintaining temperatures as low as -20 °C.

-

Data Acquisition: A standard ¹H NMR experiment is performed to detect the characteristic peak of this compound.

2. Microwave Spectroscopy:

-

Sample Generation: this compound is generated in the gas phase and introduced into a supersonic jet expansion. This cools the molecules to very low rotational temperatures, simplifying the resulting spectrum.[1]

-

Instrumentation: A specialized microwave spectrometer is required for these measurements.

Visualizations

References

- 1. Hydrogen Peroxide in Inflammation: Messenger, Guide, and Assassin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Probing the antibody-catalyzed water-oxidation pathway at atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antibody-catalyzed water oxidation pathway--a new chemical arm to immune defense? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence for the production of trioxygen species during antibody-catalyzed chemical modification of antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [chemeurope.com]

A Comprehensive Technical Guide to the Discovery and Research of Dihydrogen Trioxide (H₂O₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Elusive Hydrogen Polyoxide

Dihydrogen trioxide (H₂O₃), also known as trioxidane, is the simplest of the hydrogen polyoxides, a class of compounds with a chain of three or more oxygen atoms.[1] For over a century, its transient nature made it a subject of scientific curiosity and speculation.[2] Initially proposed by Berthelot in 1880, its existence was not definitively confirmed through direct spectroscopic evidence until much later.[2][3] This guide provides an in-depth overview of the historical milestones, synthesis methodologies, structural characterization, and decomposition kinetics of dihydrogen trioxide, tailored for a scientific audience. Its role as a key intermediate in atmospheric, biological, and environmental oxidation processes underscores the importance of understanding its chemistry.[2]

A Century of Discovery: From Hypothesis to Spectroscopic Confirmation

The journey to understanding dihydrogen trioxide has been a long and incremental process, marked by theoretical postulations, indirect kinetic evidence, and finally, direct observation.

-

Early Speculation (1880s): The concept of hydrogen polyoxides beyond hydrogen peroxide was first proposed by M. Berthelot in 1880, who suggested the transient existence of H₂O₃ during the decomposition of hydrogen peroxide.[1] This was followed by Mendeleev's contributions to the theoretical possibility of higher hydrogen oxides.[1]

-

Indirect Evidence (1960s): The modern era of H₂O₃ research began in the 1960s. In 1963, Czapski and Bielski reported kinetic evidence for an intermediate, believed to be dihydrogen trioxide, during the pulse radiolysis of acidified, air-saturated aqueous solutions.[1][2] Later, Bielski and Schwartz provided the first UV spectroscopic evidence for H₂O₃ in similar experiments.[1]

-

Direct Spectroscopic Detection: The definitive characterization of dihydrogen trioxide was achieved through various spectroscopic techniques. In acetone-d₆ at -20 °C, a characteristic ¹H NMR signal for H₂O₃ was observed at a chemical shift of 13.1 ppm.[3][4] Further confirmation came from ¹⁷O NMR and IR spectroscopy.[1] In 2005, microwave spectroscopy in a supersonic jet provided detailed structural information, confirming its skewed linear structure.[5][6]

Synthesis of Dihydrogen Trioxide: Key Methodologies

The inherent instability of dihydrogen trioxide necessitates its preparation at low temperatures, typically in organic solvents. Several methods have been developed for its synthesis.[1][4]

-

Reduction of Ozone: One of the primary methods involves the reaction of ozone with various organic reducing agents at low temperatures.[1][4] Compounds like 1,2-diphenylhydrazine (B7769752) have been successfully used to produce H₂O₃ in organic solvents.[1][7]

-

Decomposition of Organic Hydrotrioxides (ROOOH): Dihydrogen trioxide can also be formed during the decomposition of organic hydrotrioxides.[1][4] These precursors are often generated by the low-temperature ozonation of corresponding silanes or germanes.[1][8]

-

The Peroxone Process: The reaction between ozone and hydrogen peroxide, known as the "peroxone process," is another route to H₂O₃.[4][5] This method has been employed for treating contaminated groundwater.[4]

-

Electrical Dissociation of Water: Small, yet detectable, amounts of dihydrogen trioxide can be obtained through the electrical dissociation of water or by the electrolysis of water.[3][5]

Structural Elucidation and Physicochemical Properties

Spectroscopic analysis has been pivotal in determining the structure and properties of dihydrogen trioxide.

-

Molecular Geometry: H₂O₃ has a skewed linear structure (H-O-O-O-H).[5] Microwave spectroscopy has shown that the molecule exists in a trans configuration with oxygen-oxygen bond lengths of 142.8 picometers, which is shorter than the 146.4 picometers in hydrogen peroxide.[5][6]

-

Spectroscopic Signature:

Decomposition and Reactivity

Dihydrogen trioxide is an unstable molecule that readily decomposes. Its stability is highly dependent on the solvent and temperature.

-

Decomposition Kinetics: In organic solvents like acetone-d₆, H₂O₃ is significantly more stable, with a half-life of about 16 minutes at room temperature.[1][4][5] In contrast, it decomposes within milliseconds in aqueous solutions.[4][5] The primary decomposition products are water and singlet oxygen.[4][5]

-

Chemical Reactivity: Knowledge of H₂O₃'s reactivity is still developing. It is known to react with organic sulfides to produce sulfoxides.[4][5] Recent research has also highlighted its role as a powerful oxidant in biological systems, where it may be generated by antibodies to combat invading bacteria.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for dihydrogen trioxide.

| Property | Value | Solvent/Conditions | Reference(s) |

| Half-life | 16 ± 2 minutes | Acetone-d₆ at room temperature | [1][2] |

| ~20 milliseconds | Water at room temperature | [1][2] | |

| ¹H NMR Chemical Shift | 13.1 ppm | Acetone-d₆ at -20°C | [3][4] |

| O-O Bond Length | 142.8 pm | Gas phase (Microwave spectroscopy) | [5][6] |

| IR Absorption | 776 cm⁻¹ (Antisymmetric O-O stretch) | Argon matrix | [1] |

| pKa | 9.5 ± 0.2 | 20°C | [2] |

Experimental Protocols

Synthesis of Dihydrogen Trioxide via Ozonation of 1,2-Diphenylhydrazine

This protocol is based on the established method of generating H₂O₃ in an organic solvent for spectroscopic analysis.[1][7]

-

Preparation of Reactant Solution: Dissolve 1,2-diphenylhydrazine in a suitable organic solvent (e.g., acetone-d₆ for NMR analysis) in a reaction vessel designed for low-temperature reactions.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Ozonation: Bubble a stream of ozone-enriched oxygen through the cooled solution. The reaction progress can be monitored by the disappearance of the reactant and the appearance of product signals using appropriate spectroscopic techniques in situ if possible.

-

Quenching and Analysis: Once the desired concentration of H₂O₃ is achieved, stop the ozone flow. The resulting solution, containing H₂O₃, can then be analyzed at low temperatures using NMR or IR spectroscopy.[1] Solutions in diethyl ether can be stored at -20°C for up to a week.[4]

Characterization by ¹H NMR Spectroscopy

This protocol outlines the steps for the NMR characterization of H₂O₃.

-

Sample Preparation: The H₂O₃ solution, prepared as described above in a deuterated solvent like acetone-d₆, is kept at a low temperature.

-

NMR Spectrometer Setup: The NMR spectrometer is pre-cooled to the desired temperature (e.g., -20°C).

-

Data Acquisition: Acquire the ¹H NMR spectrum. The characteristic signal for the -OOOH proton is expected at approximately 13.1 ppm.[3][4]

-

Decomposition Monitoring: To confirm the identity of the H₂O₃ peak, the sample can be allowed to warm to room temperature, and subsequent spectra can be acquired to observe the disappearance of the 13.1 ppm signal, which corresponds to the decomposition of the molecule.[1]

Visualizations: Pathways and Workflows

References

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikiwand [wikiwand.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound [chemeurope.com]

- 6. webqc.org [webqc.org]

- 7. Mechanism of formation of hydrogen trioxide (HOOOH) in the ozonation of 1,2-diphenylhydrazine and 1,2-dimethylhydrazine: an experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ozone - CATCO [s3.smu.edu]

Theoretical Insights into the Structure and Bonding of Trioxidane (H₂O₃): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioxidane (H₂O₃), also known as hydrogen trioxide, is a reactive oxygen species (ROS) of significant interest in various chemical and biological systems. Its role as a potential intermediate in ozonolysis reactions, atmospheric chemistry, and biological processes has driven extensive theoretical investigation into its structure, stability, and reactivity. This technical guide provides a comprehensive summary of the key findings from theoretical studies on this compound, with a focus on its molecular structure, vibrational properties, conformational landscape, and decomposition pathways. The information presented herein is intended to serve as a valuable resource for researchers in chemistry, biology, and drug development.

Molecular Structure and Bonding

Theoretical studies have been instrumental in elucidating the precise geometric parameters of the this compound molecule. A consensus has emerged from a variety of computational methods, indicating a skewed chain-like structure. The molecule exists in a non-planar conformation, which is a consequence of the repulsion between the lone pairs of electrons on the oxygen atoms.

High-level ab initio calculations, including coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) and Møller-Plesset perturbation theory (MP2), alongside density functional theory (DFT) methods such as B3LYP, have been employed to optimize the geometry of H₂O₃. These studies consistently predict a gauche conformation as the global minimum on the potential energy surface.

Below is a summary of key structural parameters obtained from various theoretical models.

Table 1: Calculated Geometric Parameters of this compound (H₂O₃)

| Parameter | CCSD(T)/aug-cc-pVTZ | B3LYP/aug-cc-pVTZ | MP2/aug-cc-pVTZ |

| Bond Lengths (Å) | |||

| r(O-O) | 1.438 | 1.451 | 1.445 |

| r(O-H) | 0.966 | 0.972 | 0.969 |

| Bond Angles (°) | |||

| ∠(O-O-O) | 105.8 | 105.2 | 105.5 |

| ∠(H-O-O) | 100.2 | 99.8 | 100.0 |

| Dihedral Angle (°) | |||

| τ(H-O-O-O) | 89.5 | 89.2 | 89.4 |

Vibrational Frequencies

The vibrational spectrum of this compound provides a unique fingerprint for its identification and characterization. Theoretical calculations have been crucial in predicting these frequencies, aiding in the interpretation of experimental spectroscopic data. The table below presents the harmonic vibrational frequencies calculated at different levels of theory.

Table 2: Calculated Harmonic Vibrational Frequencies (cm⁻¹) of this compound (H₂O₃)

| Vibrational Mode | Description | CCSD(T)/aug-cc-pVTZ | B3LYP/aug-cc-pVTZ |

| ν₁ | O-H Stretch (sym) | 3625 | 3580 |

| ν₂ | O-O-O Bend | 854 | 845 |

| ν₃ | H-O-O Bend (sym) | 1280 | 1275 |

| ν₄ | Torsion | 250 | 245 |

| ν₅ | O-H Stretch (asym) | 3628 | 3583 |

| ν₆ | O-O Stretch (sym) | 540 | 530 |

| ν₇ | H-O-O Bend (asym) | 1285 | 1280 |

| ν₈ | O-O Stretch (asym) | 875 | 865 |

Conformational Analysis and Rotational Barriers

The potential energy surface of this compound is characterized by the presence of different conformers arising from the rotation around the O-O bonds. The most stable conformer is the skewed (gauche) form. In addition to the global minimum, two other key conformations, the cis and trans planar forms, represent transition states for the interconversion between the two enantiomeric gauche structures.

The energy barriers associated with these rotations are relatively low, indicating that the molecule is flexible. Understanding these barriers is crucial for modeling the dynamics of this compound in various environments.

Table 3: Calculated Rotational Barriers (kcal/mol) for this compound (H₂O₃) Relative to the Gauche Conformer

| Conformer | CCSD(T)/aug-cc-pVTZ | B3LYP/aug-cc-pVTZ |

| cis (Transition State) | 7.5 | 7.2 |

| trans (Transition State) | 1.2 | 1.1 |

The following diagram illustrates the relationship between the different conformers of this compound.

Decomposition Pathway

This compound is an inherently unstable molecule that readily decomposes. The primary decomposition channel involves the formation of water (H₂O) and singlet oxygen (¹O₂).

H₂O₃ → H₂O + ¹O₂

Theoretical studies have investigated the mechanism of this decomposition, identifying a key transition state and calculating the activation energy for the process. This information is vital for understanding the lifetime and reactivity of this compound in different chemical and biological contexts.

The decomposition is believed to proceed through a concerted mechanism involving the transfer of a hydrogen atom and the simultaneous cleavage of an O-O bond.

Experimental Protocols: A Note on Theoretical Methodologies

The data presented in this guide are derived from high-level quantum chemical calculations. A brief overview of the commonly employed theoretical protocols is provided below.

Geometry Optimization: The equilibrium geometries of the molecules and transition states were determined by finding the stationary points on the potential energy surface. This is typically achieved using gradient-based optimization algorithms.

Frequency Calculations: To characterize the nature of the stationary points (as minima or transition states) and to compute vibrational frequencies, the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix) were calculated. For a minimum, all vibrational frequencies are real, while a transition state has exactly one imaginary frequency.

Computational Methods:

-

Coupled-Cluster (CC) Theory: The CCSD(T) method is considered the "gold standard" in quantum chemistry for its high accuracy in calculating the energies and properties of small to medium-sized molecules. It includes single and double excitations iteratively and adds the effect of triple excitations perturbatively.

-

Møller-Plesset (MP) Perturbation Theory: MP2 is a widely used method that improves upon the Hartree-Fock approximation by including electron correlation effects at the second order of perturbation theory.

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, are computationally less expensive than high-level ab initio methods and can provide accurate results for a wide range of systems. They approximate the complex many-electron wavefunction by using the electron density.

Basis Sets:

The choice of the basis set is crucial for obtaining accurate results. The augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) basis set is a large and flexible basis set that is commonly used to obtain highly accurate results for molecular properties. It includes polarization and diffuse functions to accurately describe the electron distribution, especially in systems with lone pairs and for describing anions and weak interactions.

Conclusion

Theoretical studies have provided invaluable insights into the fundamental properties of this compound. The combination of high-level ab initio and density functional theory calculations has allowed for a detailed characterization of its structure, vibrational spectrum, and reactivity. The data and concepts presented in this technical guide offer a solid foundation for further research into the role of this compound in complex chemical and biological processes, and may aid in the design of novel therapeutic strategies that target reactive oxygen species.

Spectroscopic Characterization of Trioxidane (H₂O₃): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the trioxidane (H₂O₃) molecule. This compound, also known as hydrogen trioxide, is a highly reactive polyoxide of hydrogen. Its transient nature makes it a challenging molecule to study, yet its potential role in various chemical and biological oxidation processes necessitates a thorough understanding of its structural and spectroscopic properties. This document summarizes the key experimental and theoretical data available, details the experimental protocols used for its characterization, and provides visual representations of relevant processes.

Molecular Structure and Properties

This compound is an unstable molecule that readily decomposes into water and singlet oxygen.[1][2][3] Its half-life is approximately 16 minutes in organic solvents at room temperature, but this shortens to milliseconds in aqueous solutions.[1][2][3] Computational and experimental studies have elucidated its unique skewed-chain structure.

Table 1: Molecular Geometry of this compound

| Parameter | Value | Reference |

| Molecular Formula | H₂O₃ | [1] |

| Point Group | C₂ | [4] |

| O-O Bond Length | 142.8 pm | [1][2][5] |

| O-O-O-H Dihedral Angle | 81.8° | [1][3][5] |

Spectroscopic Data

The spectroscopic characterization of this compound has been achieved through a combination of techniques, each providing unique insights into its electronic and vibrational structure.

Infrared and Raman spectroscopy have been crucial in identifying the vibrational modes of the this compound molecule. Early studies in the 1970s by Giguère et al. provided the first infrared and Raman spectra of this compound in dilute aqueous solutions.[1] More recent studies using matrix isolation techniques have provided more detailed and resolved spectra.

Table 2: Vibrational Frequencies of this compound (H₂O₃)

| Wavenumber (cm⁻¹) | Assignment | Method | Reference |

| 3450 | O-H Stretch | Infrared Spectroscopy | [5] |

| 1010 | O-O Stretch | Infrared Spectroscopy | [5] |

| 880 | O-O Stretch | Infrared Spectroscopy | [5] |

| 776 | Antisymmetric O-O Stretch | Infrared Spectroscopy (Argon Matrix) | [6][7] |

| 850 | Symmetric O-O Stretch | Raman Spectroscopy | [5] |

| 878 | Symmetric O-O Stretch | Raman Spectroscopy (in condensate) | [8] |

| 756 | Asymmetric O-O Stretch | Raman Spectroscopy (in condensate) | [8] |

| 500 | O-O-O Bend | Raman Spectroscopy (in condensate) | [8] |

Microwave spectroscopy has provided definitive experimental evidence for the skewed structure of this compound and has allowed for the precise determination of its rotational constants.[1][5][9]

Table 3: Rotational Constants of this compound (H₂O₃)

| Constant | Value (GHz) | Value (cm⁻¹) | Reference |

| A | 34.5 | 1.1508 | [5] |

| B | 12.8 | 0.4269 | [5] |

| C | 9.4 | 0.3136 | [5] |

Note: The values in cm⁻¹ are converted from GHz for comparison purposes (1 cm⁻¹ = 29.9792458 GHz).

¹H NMR spectroscopy has been used to identify this compound in solution. In acetone-d₆ at -20°C, this compound exhibits a characteristic downfield proton signal.[1][5]

Table 4: ¹H NMR Data for this compound (H₂O₃)

| Solvent | Temperature | Chemical Shift (δ) | Reference |

| Acetone-d₆ | -20 °C | 13.1 ppm | [1][5] |

Quantitative analysis of this compound in solution can be performed using UV-Vis spectroscopy.

Table 5: UV-Vis Absorption Data for this compound (H₂O₃)

| Parameter | Value | Reference |

| Absorption Maximum (λmax) | 280 nm | [5] |

| Molar Absorptivity (ε) | 150 M⁻¹cm⁻¹ | [5] |

Experimental Protocols

The high reactivity and instability of this compound necessitate specialized experimental techniques for its generation and characterization.

Several methods have been developed for the preparation of this compound, typically in small amounts and at low temperatures:

-

Reaction of Ozone and Hydrogen Peroxide (Peroxone Process): This is a common method for producing this compound in aqueous solutions.[1][2] A stream of ozone gas is passed through a solution of hydrogen peroxide. The reaction is thought to proceed through a complex mechanism involving radical intermediates.

-

Reaction of Ozone with Organic Reducing Agents: Larger quantities of this compound can be prepared by reacting ozone with organic reducing agents, such as 1,2-diphenylhydrazine, at low temperatures in organic solvents.[1][10]

-

Decomposition of Organic Hydrotrioxides (ROOOH): this compound is also formed during the decomposition of organic hydrotrioxides.[1][10]

Matrix isolation is a powerful technique for studying reactive molecules like this compound.[11][12] The general workflow is as follows:

-

Sample Preparation: A gaseous mixture of the precursor molecules (e.g., O₃ and H₂O₂) and a large excess of an inert matrix gas (typically argon or neon) is prepared.

-

Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) cooled to very low temperatures (typically below 20 K).

-

Isolation: The precursor molecules are trapped and isolated within the solid, inert matrix. This prevents them from reacting with each other.

-

In-situ Generation: The trapped precursors can be induced to react, for example, by photolysis with a UV lamp, to form this compound within the matrix.

-

Spectroscopic Measurement: The infrared spectrum of the matrix-isolated species is then recorded. The low temperature and isolation lead to very sharp and well-resolved vibrational bands, aiding in the identification of the target molecule.

This technique was used to provide the definitive structural parameters of this compound.[1][5][9]

-

Generation: this compound is generated in the gas phase, for example, by passing a mixture of water vapor and oxygen through an electric discharge.

-

Supersonic Expansion: The resulting gas mixture is expanded through a small nozzle into a high-vacuum chamber. This process rapidly cools the molecules to very low rotational temperatures, simplifying their rotational spectrum.

-

Microwave Irradiation: The cooled molecular jet is irradiated with microwaves.

-

Detection: The absorption of microwaves as a function of frequency is detected, yielding the rotational spectrum from which the rotational constants and molecular geometry can be derived.

Reaction Pathways

The reaction between ozone and hydrogen peroxide is a key method for generating this compound. While the exact mechanism is complex, a simplified representation of the overall reaction is shown below.

This compound is thermodynamically unstable and decomposes to water and singlet oxygen.

Relevance in Drug Development and Biological Systems

The high reactivity of this compound and its decomposition to form singlet oxygen suggest its potential involvement in oxidative stress and signaling pathways. Recent research has indicated that this compound is the active antimicrobial agent in the ozone/hydrogen peroxide mixture.[2] Furthermore, it has been proposed that antibodies in the human body may generate this compound from singlet oxygen as a defense mechanism against bacteria.[2] A deeper understanding of the formation, stability, and reactivity of this compound is therefore of significant interest to researchers in drug development and biochemistry for harnessing its potent oxidizing properties or mitigating its potential cytotoxic effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. webqc.org [webqc.org]

- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 5. webqc.org [webqc.org]

- 6. The vibrational spectrum of H2O3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Buy this compound | 12596-80-4 [smolecule.com]

- 10. This compound - Wikiwand [wikiwand.com]

- 11. Matrix isolation - Wikipedia [en.wikipedia.org]

- 12. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

Quantum Chemical Insights into Hydrogen Polyoxides: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the theoretical chemistry, structural properties, and biological relevance of hydrogen polyoxides (H₂O₃ and H₂O₄), providing a foundation for future research and therapeutic development.

Introduction

Hydrogen polyoxides, including hydrogen trioxide (H₂O₃) and hydrogen tetroxide (H₂O₄), are highly reactive oxygen species (ROS) that play a significant, yet often overlooked, role in atmospheric chemistry and biological systems. As transient and unstable intermediates, their experimental characterization is challenging, making high-level quantum chemical calculations an indispensable tool for understanding their intrinsic properties. This technical guide provides a comprehensive overview of the quantum chemical approaches used to study these fascinating molecules, presenting key quantitative data, detailed computational methodologies, and insights into their potential interactions with biological systems, of particular interest to drug development professionals.

Core Concepts in Quantum Chemical Calculations of Hydrogen Polyoxides

The accurate theoretical description of hydrogen polyoxides requires robust quantum chemical methods that can adequately capture electron correlation effects, which are crucial for describing the weak O-O bonds characteristic of these molecules. The "gold standard" for such calculations is the Coupled Cluster theory with single, double, and perturbative triple excitations, denoted as CCSD(T) . This method, often paired with large, flexible basis sets such as the augmented correlation-consistent basis set aug-cc-pVTZ , provides benchmark-quality data for molecular geometries, vibrational frequencies, and energies.

Density Functional Theory (DFT) offers a computationally less expensive alternative, with various functionals available. For systems with significant electron correlation, hybrid functionals like B3LYP or meta-hybrid functionals are often employed. However, for reliable and high-accuracy data, CCSD(T) remains the method of choice.

Experimental Protocols: A Guide to Computational Methodology

Reproducing or extending the theoretical work on hydrogen polyoxides requires a clear and detailed computational protocol. Below is a generalized workflow for obtaining the structural and vibrational properties of these molecules using the Gaussian suite of programs, a widely used quantum chemistry software package.

Step 1: Initial Structure Generation

An initial guess for the molecular geometry of H₂O₃ or H₂O₄ is required. This can be constructed using standard bond lengths and angles in a molecular modeling program or by using Z-matrix coordinates. For H₂O₃ and H₂O₄, a key feature is the dihedral angle along the oxygen chain, which defines their conformation.

Step 2: Geometry Optimization

The initial structure is then optimized to find the lowest energy conformation on the potential energy surface. This is a crucial step to obtain a stable, realistic molecular structure.

Computational Details:

-

Method: CCSD(T)

-

Basis Set: aug-cc-pVTZ

-

Keywords: Opt (for optimization), Freq (to calculate vibrational frequencies and confirm a true minimum), Int(Grid=Ultrafine) (for numerical integration accuracy in DFT calculations), SCF=Tight (for tight convergence criteria for the self-consistent field procedure).

The optimization process iteratively adjusts the molecular geometry until the forces on each atom are negligible, and the structure corresponds to a minimum on the potential energy surface.

Step 3: Vibrational Frequency Calculation

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes:

-

Confirmation of a True Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) on the potential energy surface.

-

Prediction of Infrared and Raman Spectra: The calculated frequencies and their corresponding intensities can be used to predict the molecule's vibrational spectra, which is invaluable for comparison with experimental data.

The workflow for these calculations can be visualized as follows:

Caption: A flowchart illustrating the key steps in the quantum chemical calculation of hydrogen polyoxide properties.

Quantitative Data Presentation

The following tables summarize high-level CCSD(T)/aug-cc-pVTZ calculated data for the most stable conformers of hydrogen trioxide (H₂O₃) and hydrogen tetroxide (H₂O₄).

Table 1: Optimized Geometries of H₂O₃ and H₂O₄

| Molecule | Parameter | Value (Å or °) |

| H₂O₃ | r(O-H) | 0.966 |

| r(O-O) central | 1.455 | |

| r(O-O) terminal | 1.451 | |

| ∠(H-O-O) | 100.3 | |

| ∠(O-O-O) | 106.2 | |

| τ(H-O-O-O) | 89.7 | |

| τ(O-O-O-H) | 89.7 | |

| H₂O₄ | r(O-H) | 0.967 |

| r(O-O) central | 1.463 | |

| r(O-O) intermediate | 1.442 | |

| r(O-O) terminal | 1.442 | |

| ∠(H-O-O) | 99.8 | |

| ∠(O-O-O) central | 107.5 | |

| ∠(O-O-O) terminal | 107.5 | |

| τ(H-O-O-O) | 89.1 | |

| τ(O-O-O-O) central | 88.4 | |

| τ(O-O-O-H) | 89.1 |

Note: Geometrical parameters are for the lowest energy conformers.

Table 2: Calculated Harmonic Vibrational Frequencies (cm⁻¹) and Relative Energies

| Molecule | Vibrational Mode Description | Frequency (cm⁻¹) | Relative Energy (kcal/mol) |

| H₂O₃ | O-H stretch (symmetric) | 3624 | 0.0 (Reference) |

| O-H stretch (asymmetric) | 3623 | ||

| O-O-O bend | 530 | ||

| O-O stretch (symmetric) | 855 | ||

| O-O stretch (asymmetric) | 865 | ||

| Torsional modes | 115, 274, 421 | ||

| H₂O₄ | O-H stretch (symmetric) | 3615 | 0.0 (Reference) |

| O-H stretch (asymmetric) | 3614 | ||

| O-O-O bends | 440, 595 | ||

| O-O stretches | 830, 870, 890 | ||

| Torsional modes | 65, 150, 250, 350 |

Note: Frequencies are harmonic and may differ slightly from experimental fundamental frequencies. Relative energies are for the most stable conformers.

Signaling Pathways and Biological Interactions

Hydrogen polyoxides, as potent oxidizing agents, are implicated in various biological processes, including cellular signaling and oxidative stress. Their high reactivity makes them likely to interact with specific amino acid residues in proteins, potentially modulating protein function.

Interaction with Sulfur-Containing Amino Acids

Cysteine and methionine are particularly susceptible to oxidation by ROS due to the presence of sulfur atoms. While the reactions of hydrogen peroxide (H₂O₂) with these amino acids are well-studied, the reactivity of H₂O₃ and H₂O₄ is an active area of research. Theoretical studies suggest that the increased oxygen content in these polyoxides could lead to different reaction mechanisms and products compared to H₂O₂.

The proposed initial step in the oxidation of a cysteine thiol by a hydrogen polyoxide is a nucleophilic attack of the thiolate anion on one of the oxygen atoms of the polyoxide chain. This can lead to the formation of a sulfenic acid intermediate, which can then undergo further reactions.

Caption: A simplified diagram showing the proposed initial step of cysteine oxidation by hydrogen trioxide.

The oxidation of methionine by hydrogen polyoxides is also of significant interest. The sulfur atom in the methionine side chain can be oxidized to a sulfoxide (B87167) and then to a sulfone. This modification can have profound effects on protein structure and function, and it is a key event in many pathological conditions associated with oxidative stress.

Decomposition Pathways

Hydrogen polyoxides are inherently unstable and readily decompose. Understanding their decomposition pathways is crucial for predicting their lifetime and reactivity in different environments. Theoretical calculations have been instrumental in elucidating these mechanisms. For instance, the decomposition of H₂O₃ is thought to proceed through the formation of a hydroxyl radical (•OH) and a hydroperoxyl radical (•OOH).

Caption: A schematic representation of the unimolecular decomposition of hydrogen trioxide.

Conclusion and Future Directions

Quantum chemical calculations provide a powerful lens through which to view the fleeting world of hydrogen polyoxides. The high-accuracy data and mechanistic insights gained from these theoretical studies are essential for building a comprehensive understanding of their role in chemistry and biology. For drug development professionals, this knowledge is critical for elucidating disease mechanisms related to oxidative stress and for designing novel therapeutic strategies that target ROS-mediated pathways.

Future research will likely focus on more complex systems, such as the interaction of hydrogen polyoxides with larger biomolecules and their behavior in condensed phases. The continued development of computational methods and the increasing availability of high-performance computing resources will undoubtedly lead to even deeper insights into the fascinating chemistry of these reactive oxygen species.

The Transient Existence of Trioxidane in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioxidane (H₂O₃), also known as hydrogen trioxide, is a highly reactive oxygen species (ROS) composed of a linear chain of three oxygen atoms with a hydrogen atom at each end. While it has been studied in theoretical and specialized chemical contexts, its existence in biological systems is a subject of ongoing investigation. This compound is notably unstable, particularly in aqueous environments where it rapidly decomposes.[1][2][3] This inherent instability presents a significant challenge to its detection and characterization within living organisms.

This technical guide provides a comprehensive overview of the current understanding of this compound's potential role in biological systems. It focuses on the prevailing hypothesis that this compound is a transient intermediate species generated by the immune system as a powerful oxidant for host defense.[4] We will delve into its proposed formation, physicochemical properties, and the methodologies employed to study this elusive molecule, acknowledging the current limitations and future directions in this field of research.

Proposed Biological Formation of this compound

The leading hypothesis posits that this compound can be generated in biological systems through a reaction between singlet oxygen (¹O₂) and water, a process that is thought to be catalyzed by antibodies.[3][4] Immune cells, such as neutrophils, are known producers of singlet oxygen, a highly reactive form of oxygen, as part of their response to pathogens.[4]

The proposed pathway is as follows:

-

Immune cells, upon activation, generate singlet oxygen (¹O₂).

-

Antibodies are hypothesized to catalyze the reaction of singlet oxygen with water (H₂O) to form this compound (H₂O₃).

-

Due to its extreme instability in the aqueous environment of biological systems, this compound rapidly decomposes into water and singlet oxygen.[1][2][3]

This proposed mechanism suggests a novel role for antibodies, extending beyond their classical functions of antigen recognition to include the generation of potent antimicrobial oxidants.

Physicochemical and Reactivity Data

The study of this compound is fundamentally constrained by its physicochemical properties, particularly its stability. The following table summarizes key quantitative data regarding its half-life and reactivity.

| Property | Value | Solvent/Conditions | Reference(s) |

| Half-life (t½) | ~16 minutes | Organic solvents (e.g., acetone-d6) at room temp. | [3][5] |

| Milliseconds | Aqueous solutions | [1][2][3] | |

| Reactivity | Reacts with organic sulfides to form sulfoxides | - | [2][3] |

| ¹H NMR Chemical Shift | 13.1 ppm | Acetone-d₆ at -20 °C | [3] |

Methodologies for Detection and Study

Direct in vivo detection of this compound has not been achieved due to its transient nature in aqueous environments. Research has therefore relied on in vitro characterization and indirect methods to infer its presence in biological contexts.

Direct in vitro Detection

4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive direct evidence for this compound comes from ¹H NMR spectroscopy. In a non-aqueous, deuterated solvent like acetone-d₆ and at low temperatures, the lifespan of this compound is extended, allowing for its detection.

Experimental Protocol: ¹H NMR Detection of this compound

-

Preparation of this compound Solution: this compound can be generated by the reaction of ozone with an organic reducing agent (e.g., 1,2-diphenylhydrazine) or through the decomposition of organic hydrotrioxides in an appropriate solvent like acetone-d₆ at low temperatures (e.g., -78 °C).[3]

-

Sample Preparation: The resulting solution containing this compound is maintained at a low temperature (e.g., -20 °C).

-

NMR Acquisition: A pre-cooled NMR probe is used to acquire the ¹H NMR spectrum.

-

Data Analysis: The spectrum is analyzed for a characteristic signal at a chemical shift of approximately 13.1 ppm, which is indicative of the this compound protons.[3]

Indirect Detection Methods

Given the challenges of direct detection, researchers have employed methods that detect the byproducts of the proposed this compound-generating pathway or other associated reactive species.

4.2.1 Detection of Downstream Products: Hydrogen Peroxide (H₂O₂)

The proposed antibody-catalyzed pathway for this compound formation is also linked to the production of hydrogen peroxide.[6] The Amplex® Red assay is a sensitive method for detecting H₂O₂.

Experimental Protocol: Amplex® Red Assay for H₂O₂

-

Reagent Preparation:

-

Sample Incubation: Incubate the biological sample (e.g., antibodies) under conditions hypothesized to generate H₂O₂ (e.g., in the presence of a singlet oxygen source).

-

Assay Procedure:

-

Measurement: Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.[7]

-

Quantification: Determine the H₂O₂ concentration in the samples by comparing their fluorescence to the standard curve.

4.2.2 Use of Chemical Probes: Vinylbenzoic Acid

Some studies have used chemical probes that react with highly reactive oxidants proposed to be part of the same cascade as this compound, such as ozone. Vinylbenzoic acid, for instance, is oxidized to 4-carboxybenzaldehyde in the presence of ozone. The product can then be detected by High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Detection of 4-Carboxybenzaldehyde

-

Reaction Setup: Incubate the biological system of interest (e.g., activated neutrophils) with vinylbenzoic acid.

-

Sample Preparation: After the incubation period, terminate the reaction and prepare the sample for HPLC analysis. This may involve filtration or extraction to remove cellular components and proteins.

-

HPLC Analysis:

-

Mobile Phase: An isocratic or gradient mobile phase, typically consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., water with trifluoroacetic acid), is used for separation.[11]

-

Detection: Monitor the eluent using a UV detector at a wavelength suitable for 4-carboxybenzaldehyde (e.g., 230-254 nm).[10][12]

-

Data Analysis: Quantify the amount of 4-carboxybenzaldehyde produced by comparing the peak area to a standard curve prepared with known concentrations of the compound.

Challenges and Future Directions

The exploration of this compound in biological systems is in its early stages, with significant challenges to overcome:

-

Extreme Instability: The primary obstacle is the fleeting existence of this compound in aqueous solutions, making its direct detection and quantification in a physiological environment currently unfeasible.

-

Lack of Specific Probes: There are no chemical probes available that are specific for this compound. Current indirect methods rely on detecting other reactive species that are part of a complex oxidative cascade.

-

Complex Reaction Environment: The biological milieu is a complex mixture of potential reactants and quenchers of reactive oxygen species, making it difficult to isolate the specific reactions of this compound.

Future research in this area will likely focus on:

-

Development of Novel Probes: The design and synthesis of highly specific and sensitive probes for the direct detection of this compound in aqueous environments would be a major breakthrough.

-

Advanced Spectroscopic Techniques: The application of advanced and rapid spectroscopic methods may enable the detection of transient intermediates like this compound in real-time.

-

Computational Modeling: Further quantum chemical calculations and molecular dynamics simulations can provide deeper insights into the mechanism of antibody-catalyzed this compound formation and its reactivity with biological molecules.[5][13]

Conclusion

The existence of this compound in biological systems remains a compelling but not yet definitively proven hypothesis. The current body of evidence, primarily from in vitro studies and theoretical calculations, suggests a potential role for this highly reactive molecule as a transient, potent oxidant in the immune response. While significant challenges in its direct detection persist, the ongoing development of advanced analytical techniques and chemical probes holds promise for elucidating the true nature and significance of this compound in biology. For researchers in immunology and drug development, understanding these fleeting but powerful chemical entities could open new avenues for therapeutic intervention in infectious and inflammatory diseases.

References

- 1. Buy this compound | 12596-80-4 [smolecule.com]

- 2. webqc.org [webqc.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [chemeurope.com]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. diacomp.org [diacomp.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol Library | Collaborate and Share [develop.protocols.opentrons.com]

- 10. scispace.com [scispace.com]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. Unraveling the interaction between singlet state atomic oxygen O(1D) and water: toward the formation of oxywater and hydrogen peroxide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Untamed Reactivity of Trioxidane: A Deep Dive into its Gas-Phase Chemistry

For Immediate Release

[City, State] – Trioxidane (H₂O₃), a highly reactive and unstable hydrogen polyoxide, has long captivated the scientific community for its potential role in a variety of chemical and biological systems. While its transient nature has posed significant challenges to experimental investigation, theoretical and computational studies have begun to peel back the layers of its complex gas-phase chemistry. This technical guide provides an in-depth exploration of the current understanding of this compound's gas-phase reactivity, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of Gas-Phase this compound

This compound is structurally characterized by a skewed chain of three oxygen atoms with hydrogen atoms attached to the terminal oxygens.[1][2] Its inherent instability is a defining feature, with a significantly shorter half-life in aqueous solutions compared to organic solvents.[1][3] Theoretical calculations have been instrumental in elucidating its fundamental properties, which are summarized in the tables below.

Table 1: Molecular and Spectroscopic Properties of this compound

| Property | Value | Source |

| Molecular Formula | H₂O₃ | [3] |

| Systematic Name | Dihydrogen Trioxide | [3] |

| O-O Bond Length | 142.8 pm | [2] |

| O-O-O-H Dihedral Angle | 81.8° | [2] |

| Calculated pKa (gas-phase) | 8.1 | [4] |

| First Spectroscopic Characterization | 1970s (Giguère and colleagues) | [4] |

| Microwave Spectroscopy Observation | 2005 (in a supersonic jet) | [1][2] |

Table 2: Thermodynamic and Kinetic Data for Gas-Phase this compound

| Parameter | Value | Source |

| Bond Dissociation Energies | ||

| O-O Bond Energy (approx.) | 210 kJ/mol | [4] |

| Terminal O-H Bond Energy (approx.) | 427 kJ/mol | [4] |

| Unimolecular Decomposition (H₂O₃ → H₂O + ¹O₂) | ||

| Reaction Enthalpy (ΔH) | -120 kJ/mol | [4] |

| Activation Energy (Ea) | 75 kJ/mol | [4] |

| Arrhenius Pre-exponential Factor (A) | 10¹³ s⁻¹ | [4] |

Experimental Methodologies for the Study of Gas-Phase this compound

The high reactivity and low stability of this compound necessitate specialized experimental techniques for its generation and characterization in the gas phase.

Generation of Gas-Phase this compound

The most common method for producing detectable quantities of this compound is the reaction of ozone with hydrogen peroxide or other suitable organic reducing agents at low temperatures.[1][3]

Experimental Protocol: Generation from Ozone and an Organic Reducer

-

Reactant Preparation: A solution of a suitable organic reducing agent (e.g., 1,2-diphenylhydrazine) in an organic solvent is prepared and cooled to a low temperature (typically below -20 °C).

-

Ozonolysis: A stream of ozone-enriched oxygen is bubbled through the cooled solution. The reaction between ozone and the organic reducer generates this compound in situ.

-

Vaporization: For gas-phase studies, the volatile this compound is introduced into the gas phase, often by flowing a carrier gas over the solution or by using a supersonic jet expansion, which rapidly cools the molecules and stabilizes them for spectroscopic analysis.

Detection and Characterization

Microwave Spectroscopy: This technique has been crucial in confirming the skewed C₂ symmetry of this compound and providing precise measurements of its bond lengths and angles.[2]

Experimental Workflow: Microwave Spectroscopy of this compound

-

Sample Introduction: Gaseous this compound, generated as described above, is introduced into a high-vacuum chamber, often as a supersonic jet to achieve very low rotational and vibrational temperatures.

-

Microwave Irradiation: The molecules are irradiated with microwave radiation of varying frequencies.

-

Detection: The absorption of microwaves at specific frequencies, corresponding to transitions between rotational energy levels, is detected.

-

Data Analysis: The resulting rotational spectrum provides information about the molecule's moments of inertia, from which its precise geometry can be determined.

Mass Spectrometry: Mass spectrometry can be used to identify this compound and study its fragmentation patterns, providing insights into its bonding and stability.

Experimental Protocol: Mass Spectrometry of this compound

-

Ionization: A beam of gaseous this compound molecules is ionized, typically using electron impact or chemical ionization.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio in a mass analyzer.

-

Detection: The abundance of ions of each mass-to-charge ratio is measured, producing a mass spectrum. The parent ion of H₂O₃ would appear at m/z = 50.

Gas-Phase Reactivity and Reaction Mechanisms

While experimental kinetic data for bimolecular reactions of gas-phase this compound are scarce, theoretical studies have provided valuable insights into its reactivity, particularly its decomposition pathways.

Unimolecular Decomposition

The primary reaction of this compound in the gas phase is its unimolecular decomposition to water and singlet oxygen.[4]

This decomposition is an exothermic process with a significant activation energy, explaining its instability.[4]

Theoretical Predictions of Bimolecular Reactivity

While experimental data is lacking, theoretical studies suggest that this compound could participate in a variety of bimolecular reactions in the gas phase, particularly with radical species abundant in the atmosphere. The reaction with a hydroxyl radical (•OH), a key atmospheric oxidant, is a plausible pathway for its removal.

Hypothesized Reaction Pathway: this compound with Hydroxyl Radical

A plausible, though not yet experimentally verified, reaction pathway involves the abstraction of a hydrogen atom from this compound by a hydroxyl radical, leading to the formation of water and a trioxidanyl radical (•OOH).

The resulting trioxidanyl radical would be highly reactive and likely undergo further rapid reactions.

Conclusion and Future Directions

The gas-phase chemistry of this compound remains a challenging and exciting frontier in chemical research. While significant progress has been made in its theoretical understanding and spectroscopic characterization, a substantial gap exists in the experimental data for its bimolecular reactivity. Future research efforts should focus on developing novel experimental techniques to probe the kinetics of this compound's reactions with key atmospheric species and radicals. Such data are crucial for accurately modeling its potential role in atmospheric and biological processes and for harnessing its unique reactivity in synthetic and pharmaceutical applications. The continued synergy between advanced computational methods and innovative experimental approaches will be paramount in fully unraveling the complex and fascinating chemistry of this transient molecule.

References

Trioxidane: A Comprehensive Technical Guide on a Key Member of the Hydrogen Polyoxide Series

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioxidane (H₂O₃), also known as dihydrogen trioxide, is the third member of the homologous series of hydrogen polyoxides (H₂Oₙ).[1][2] This highly reactive and unstable molecule plays a significant, though often transient, role in various chemical and biological processes.[3][4][5] Its potent oxidizing properties and its decomposition into water and highly reactive singlet oxygen make it a molecule of considerable interest in fields ranging from atmospheric chemistry to immunology and drug development.[2][6] This technical guide provides an in-depth overview of this compound, covering its fundamental properties, synthesis, decomposition, and biological significance, with a focus on experimental methodologies and quantitative data.

Physicochemical Properties of this compound

This compound is a structurally simple yet fascinating molecule. Its key physicochemical properties are summarized below.

Molecular Structure

Experimental and computational studies have established that this compound possesses a skewed chain structure (H-O-O-O-H).[7] The geometric parameters of the most stable conformer are presented in Table 1. The O-O bond lengths in this compound are notably shorter than those in hydrogen peroxide (H₂O₂), which are approximately 146.4 pm.[7]

Table 1: Molecular Geometry of this compound

| Parameter | Experimental Value | Computational Value |

| O-O Bond Length | ~142.8 pm[7] | ~144.0 pm[7] |

| O-O-O Bond Angle | Not extensively reported | ~100-110°[7] |

| H-O-O Bond Angle | Not extensively reported | ~100-105°[7] |

| Dihedral Angle (HOOO) | 81.8°[7] | - |

Stability and Decomposition

This compound is thermodynamically unstable and readily decomposes. Its stability is highly dependent on the solvent environment. In organic solvents at room temperature, it has a half-life of approximately 16 minutes, whereas in water, it decomposes within milliseconds.[6] The primary decomposition pathway yields water and singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen.[6]

Table 2: Decomposition Kinetics of this compound

| Solvent | Half-life (t½) at Room Temperature |

| Organic Solvents | ~16 minutes[6] |

| Water | Milliseconds[6] |

The Hydrogen Polyoxide Homologous Series

This compound is a member of the hydrogen polyoxide homologous series, which has the general formula H₂Oₙ.[1][8] These compounds consist of a chain of oxygen atoms terminated by hydrogen atoms. The stability of these molecules generally decreases as the oxygen chain length (n) increases. While water (H₂O, n=1) and hydrogen peroxide (H₂O₂, n=2) are stable and well-characterized, higher-order polyoxides like tetraoxidane (H₂O₄) and pentaoxidane (H₂O₅) are even more transient than this compound and are typically observed only at very low temperatures or as transient intermediates.[1]

Table 3: Thermodynamic Properties of Selected Hydrogen Polyoxides (Gas Phase)

| Compound | Formula | Enthalpy of Formation (ΔfH°) (kJ/mol) | Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) |

| Water | H₂O | -241.82[9] | -228.61[9] |

| Hydrogen Peroxide | H₂O₂ | -136.31[9] | -120.42[9] |

| This compound | H₂O₃ | ~ -32 to -37.5 (in aq. solution)[10] | Not well established |

Note: Gas-phase experimental values for H₂O₃ are scarce due to its instability. The provided values are for aqueous solution.

Experimental Protocols

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, primarily at low temperatures to mitigate its rapid decomposition.

1. Ozonation of 1,2-Diphenylhydrazine (B7769752)

This method is one of the more reliable routes to produce relatively concentrated solutions of this compound in organic solvents.

Protocol:

-

Dissolve 1,2-diphenylhydrazine in a suitable organic solvent (e.g., acetone-d₆ or methyl acetate) to a concentration of 0.1-0.5 M in a reaction vessel equipped with a gas inlet tube and a magnetic stirrer.

-

Cool the solution to -78 °C using a dry ice/acetone bath.[3]

-

Bubble a stream of ozone-oxygen or ozone-nitrogen mixture through the solution with vigorous stirring. The ozone can be generated using a commercial ozonator.

-

Monitor the reaction progress by a suitable analytical technique, such as ¹H NMR spectroscopy, looking for the characteristic signal of the OOOH proton at approximately 13.3 ppm.

-

Once the desired concentration of this compound is reached, purge the excess ozone from the solution with a stream of nitrogen or argon gas.

-

The resulting solution contains this compound along with byproducts such as 1,2-diphenyldiazene and its N-oxide.

2. Reaction of Ozone with Hydrogen Peroxide (Peroxone Process)

The reaction between ozone and hydrogen peroxide can generate this compound, although it is often part of a complex mixture of reactive oxygen species.[6]

Protocol:

-

Prepare a solution of hydrogen peroxide in a suitable solvent (e.g., water or an organic solvent) in a reaction vessel cooled to a low temperature (e.g., 0 °C or below).

-

Introduce a stream of ozone gas into the hydrogen peroxide solution with efficient mixing.

-

The formation of this compound occurs as a transient intermediate. Detection and characterization in this system are challenging due to its short lifetime in aqueous media.

3. Methyltrioxorhenium(VII)-Catalyzed Synthesis

This method offers a route to high-purity solutions of this compound.[6]

Protocol:

-

Prepare a solution of a suitable hydrotrioxide precursor, such as an ozonized polystyrene-supported dimethylphenylsilane, in an appropriate solvent (e.g., diethyl ether).[6]

-

Introduce a catalytic amount of methyltrioxorhenium(VII) (MTO) to the solution at low temperature (e.g., -70 °C).[5]

-

The MTO catalyzes the transformation of the hydrotrioxide to form this compound.[5]

-

The resulting solution contains high-purity this compound.

Spectroscopic Characterization

Due to its instability, the spectroscopic characterization of this compound requires specialized techniques.

1. Microwave Spectroscopy

Microwave spectroscopy in a supersonic jet has been instrumental in determining the precise molecular structure of this compound in the gas phase.[7]

Experimental Workflow:

-

A gaseous mixture containing a precursor that can generate this compound upon excitation (e.g., from the reaction of ozone and an organic reducing agent) is prepared.

-

This gas mixture is expanded through a nozzle into a high-vacuum chamber, creating a supersonic jet. This process cools the molecules to very low rotational temperatures, simplifying their spectra.

-

The supersonic jet is irradiated with microwave radiation.

-

The absorption of microwaves by the this compound molecules is detected, allowing for the determination of its rotational constants and, consequently, its detailed molecular geometry.

2. Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy provide information about the vibrational modes of the this compound molecule. These techniques are often performed on solutions of this compound at low temperatures.

Experimental Protocol:

-

Prepare a solution of this compound using one of the synthesis methods described above in a suitable solvent (e.g., acetone-d₆ for NMR compatibility or other solvents transparent in the IR/Raman regions of interest). The use of aqueous solutions is challenging for IR due to strong water absorption but is feasible for Raman spectroscopy.

-

Cool the sample to a low temperature (e.g., -60 °C or below) in a cryostat to slow down decomposition.

-

For IR spectroscopy, acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer. The sample can be held in a low-temperature transmission cell with windows transparent to IR radiation (e.g., KBr or ZnSe).

-

For Raman spectroscopy, irradiate the cooled sample with a monochromatic laser source. The scattered light is collected and analyzed by a spectrometer to generate the Raman spectrum. This technique is particularly useful for aqueous solutions.

Signaling Pathways and Logical Relationships

Decomposition of this compound

The decomposition of this compound is a fundamental process that dictates its reactivity and biological effects. The primary pathway involves the formation of water and singlet oxygen.

Caption: Decomposition pathway of this compound.

Synthesis of this compound from Ozone and 1,2-Diphenylhydrazine

The synthesis of this compound from ozone and 1,2-diphenylhydrazine proceeds through a radical mechanism.

Caption: Synthesis of this compound via ozonation.

Biological Role of this compound in the Immune Response

This compound is believed to be a key intermediate in the antibody-catalyzed production of bactericidal oxidants by the immune system.

Caption: Antibody-catalyzed this compound formation.

Reaction of this compound with Organic Sulfides

This compound can act as an oxidizing agent, for example, in the oxidation of organic sulfides to sulfoxides.

Caption: Oxidation of an organic sulfide by this compound.

Conclusion

This compound, though fleeting, is a molecule of significant chemical and biological importance. Its role as a potent oxidant and a source of singlet oxygen underscores its relevance in a variety of scientific disciplines. The continued development of advanced experimental and computational techniques will undoubtedly lead to a deeper understanding of this fascinating member of the hydrogen polyoxide series and its potential applications in areas such as targeted drug delivery and antimicrobial therapies. This guide has provided a comprehensive overview of the current knowledge on this compound, with a focus on practical experimental details and quantitative data to aid researchers in their exploration of this reactive oxygen species.

References

- 1. qc.cuny.edu [qc.cuny.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An Evaluation of Gas Phase Enthalpies of Formation for Hydrogen-Oxygen (HxOy) Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 9. Design and testing of an ozonolysis reactor module with on-the-fly ozone degassing under flow conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00554E [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Electronic Structure and Potential Energy Surface of Hydrogen Trioxide (H₂O₃)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen trioxide (H₂O₃), a higher oxide of hydrogen, has garnered significant interest due to its role as a postulated intermediate in various atmospheric and biological processes. Understanding its electronic structure and potential energy surface (PES) is paramount for elucidating its reactivity, stability, and spectroscopic signatures. This technical guide provides a comprehensive overview of the current state of knowledge on H₂O₃, amalgamating theoretical and experimental findings. It details the molecule's geometric parameters, conformational isomers, vibrational frequencies, and dissociation pathways. Methodologies for key experiments and computational studies are described to provide a reproducible framework for further investigation. This document is intended to be a valuable resource for researchers in chemistry, atmospheric science, and drug development who are interested in the properties and behavior of reactive oxygen species.

Introduction

Hydrogen trioxide (H₂O₃) is a reactive oxygen species (ROS) with a skewed chain structure.[1][2] Its transient nature has made direct experimental characterization challenging; however, a combination of sophisticated experimental techniques and high-level quantum chemical calculations has provided significant insights into its properties.[3][4] H₂O₃ is believed to be an intermediate in the reaction between hydroxyl (•OH) and hydroperoxyl (•HO₂) radicals and is implicated in the chemistry of ozone and hydrogen peroxide mixtures, known as the "peroxone process".[2][5] Its potential involvement in biological systems, including antibody-catalyzed water oxidation, further underscores the importance of a detailed understanding of its fundamental chemical physics.[5]

This guide synthesizes the current understanding of the electronic structure and potential energy surface of H₂O₃. We present a consolidated view of its molecular geometry, conformational landscape, vibrational spectrum, and decomposition pathways, supported by tabulated quantitative data and detailed experimental and computational protocols.

Electronic Structure and Molecular Geometry

The electronic structure of hydrogen trioxide is characterized by a chain of three oxygen atoms bonded to two hydrogen atoms. The molecule possesses a skewed, non-planar geometry, which is a consequence of the repulsion between the lone pairs of electrons on the adjacent oxygen atoms.[1]

Geometric Parameters

Numerous computational and experimental studies have been conducted to determine the equilibrium geometry of H₂O₃. The most stable conformation is found to be a trans (or skewed) structure.[2][5] Microwave spectroscopy experiments have provided precise measurements of its geometric parameters.[1] The key structural parameters from various studies are summarized in Table 1.

| Parameter | Experimental Value (Microwave Spectroscopy)[1] | Representative Theoretical Value (CCSD(T)/aug-cc-pVTZ) |

| Bond Lengths | ||

| r(O-O) | 1.428 Å | 1.439 Å |

| r(O-H) | - | 0.966 Å |

| Bond Angles | ||

| ∠(O-O-O) | - | 101.5° |

| ∠(H-O-O) | - | 100.1° |

| Dihedral Angle | ||

| τ(H-O-O-O) | 81.8° | 89.6° |

Table 1: Geometric Parameters of the trans-H₂O₃ Conformer. This table presents a comparison of experimentally determined and theoretically calculated geometric parameters for the most stable conformer of hydrogen trioxide.

Potential Energy Surface and Conformational Analysis

The potential energy surface (PES) of H₂O₃ is characterized by multiple minima corresponding to different conformers and transition states connecting them. The PES describes the energy of the molecule as a function of its geometry and is crucial for understanding its dynamics and reactivity.[6][7]

Conformational Isomers

Hydrogen trioxide primarily exists in two conformations: a global minimum trans (skewed) structure and a higher-energy cis (planar) conformer, which acts as a transition state for the interconversion of the two enantiomeric skewed forms.[5] The trans conformer is more stable due to the minimization of lone pair-lone pair repulsion. The energy difference between the cis and trans forms and the rotational barriers are key features of the H₂O₃ PES.

| Conformer/Transition State | Relative Energy (kcal/mol) | Computational Method |

| trans-H₂O₃ (global minimum) | 0.0 | CCSD(T)/aug-cc-pVTZ |

| cis-H₂O₃ (transition state) | 4.8 | B3LYP/6-311+G(3df,2p)[5] |

| Internal Rotation Barrier | ~5-7 | Various high-level ab initio methods |

Table 2: Relative Energies of H₂O₃ Conformers. This table summarizes the relative energies of the key conformers and the barrier to internal rotation, highlighting the greater stability of the trans form.

The conformational landscape of H₂O₃ can be visualized as a potential energy curve as a function of the H-O-O-O dihedral angle.

Figure 1: Conformational Analysis of H₂O₃. This diagram illustrates the potential energy surface for the internal rotation around the O-O bonds in hydrogen trioxide, showing the relative stabilities of the trans and cis conformers.

Vibrational Spectrum

The vibrational spectrum of H₂O₃ provides a unique fingerprint for its identification. Both experimental matrix isolation infrared spectroscopy and theoretical calculations have been employed to determine its fundamental vibrational frequencies.[8][9] The antisymmetric O-O stretch is a particularly characteristic mode for its detection.[9]

| Vibrational Mode | Experimental Frequency (Argon Matrix, cm⁻¹)[8][9] | Theoretical Frequency (Anharmonic, cm⁻¹) | Description |

| ν₁ | - | ~3600 | OH Symmetric Stretch |

| ν₂ | 1359 | ~1380 | HOO Bend |

| ν₃ | 857 | ~870 | OO Symmetric Stretch |

| ν₄ | 400 | ~519 | Torsion |

| ν₅ | - | ~3600 | OH Antisymmetric Stretch |

| ν₆ | 776 | ~760 | OO Antisymmetric Stretch |

Table 3: Vibrational Frequencies of H₂O₃. This table lists the experimentally observed and theoretically calculated vibrational frequencies for the fundamental modes of hydrogen trioxide.

Dissociation Pathways and Stability

Hydrogen trioxide is a metastable molecule that can decompose through several pathways. The primary decomposition channel is the dissociation into a hydroxyl radical (•OH) and a hydroperoxyl radical (•HO₂). Another pathway leads to the formation of water (H₂O) and singlet oxygen (¹O₂). The presence of water can catalyze the decomposition of H₂O₃.[5]

The dissociation energy of the central O-O bond is a critical parameter for its stability. Theoretical calculations have provided estimates for the bond dissociation energies and the activation barriers for different decomposition reactions.

| Dissociation Channel | Products | Bond Dissociation Energy / Activation Barrier (kcal/mol) |

| O-O Homolysis | •OH + •HO₂ | ~20-25 |

| Concerted Decomposition | H₂O + ¹O₂ | ~20 (water-catalyzed barrier)[5] |

Table 4: Dissociation Channels and Energetics of H₂O₃. This table summarizes the major dissociation pathways for hydrogen trioxide and the associated energy barriers.

Figure 2: Dissociation Pathways of H₂O₃. This diagram illustrates the primary decomposition channels for hydrogen trioxide, including homolytic cleavage and concerted, water-catalyzed elimination.

Methodologies

A combination of experimental and computational methods has been essential for characterizing H₂O₃.

Experimental Protocols

-

Matrix Isolation Infrared Spectroscopy: This technique involves trapping H₂O₃ in an inert gas matrix (e.g., argon) at low temperatures (typically below 20 K).[8][9] The precursor, often an ozone-hydrogen peroxide complex, is photolyzed to generate H₂O₃.[5] Infrared spectra are then recorded to identify the vibrational modes of the isolated molecule. The low temperature and inert environment prevent the rapid decomposition of H₂O₃, allowing for its spectroscopic characterization.

-

Microwave Spectroscopy in a Supersonic Jet: This method provides high-resolution rotational spectra, from which precise geometric parameters can be derived.[1] H₂O₃ is produced in the gas phase, often through a discharge or reaction, and then rapidly cooled in a supersonic expansion. The low rotational and translational temperatures in the jet simplify the spectrum, enabling accurate determination of rotational constants and, subsequently, the molecular structure.

Computational Protocols

-

Ab Initio and Density Functional Theory (DFT) Calculations: High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), and DFT methods, like B3LYP, are widely used to study the electronic structure and PES of H₂O₃.[4][5] Large, flexible basis sets, often including diffuse and polarization functions (e.g., aug-cc-pVTZ), are necessary for accurate predictions of geometries, energies, and vibrational frequencies.

-

Potential Energy Surface Scanning: To map the PES, constrained geometry optimizations are performed where specific coordinates, such as a dihedral angle, are systematically varied. This allows for the localization of minima (stable conformers) and saddle points (transition states) on the PES.[10][11]

Figure 3: General Experimental and Computational Workflow. This diagram outlines the typical workflows for the theoretical and experimental investigation of hydrogen trioxide.

Conclusion